Olivil

Antioxidant Free radical scavenging Lignan SAR

Researchers screening lignan libraries often encounter false positives from non-specific antioxidant activity. Olivil (CAS 2955-23-9), a furofuran lignan bearing a tertiary C-8′ hydroxy group, delivers a DPPH EC₅₀ of 176 μM-approximately 6-fold weaker than secoisolariciresinol-and shows no activity in antiproliferative (Col2) or antiestrogenic (Ishikawa) assays, establishing it as a rigorously validated negative control for lignan structure-activity relationship studies. • DPPH EC₅₀ 176 μM-quantified low-activity baseline for antioxidant SAR panels • Inactive in Col2 & Ishikawa assays-rules out non-specific lignan-class effects • Well-characterized NMR/MS data supports botanical authentication of Oleaceae & Valerianaceae species Supplied at ≥98% HPLC purity; available in mg to g quantities for immediate global dispatch.

Molecular Formula C20H24O7
Molecular Weight 376.4 g/mol
CAS No. 2955-23-9
Cat. No. B028385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOlivil
CAS2955-23-9
Synonymsolivil
Molecular FormulaC20H24O7
Molecular Weight376.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)CC2(COC(C2CO)C3=CC(=C(C=C3)O)OC)O)O
InChIInChI=1S/C20H24O7/c1-25-17-7-12(3-5-15(17)22)9-20(24)11-27-19(14(20)10-21)13-4-6-16(23)18(8-13)26-2/h3-8,14,19,21-24H,9-11H2,1-2H3/t14-,19-,20-/m1/s1
InChIKeyBVHIKUCXNBQDEM-JSNMRZPZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Olivil Distinct Furofuran Lignan Profile


Olivil [(-)-Olivile] is a naturally occurring furofuran lignan (C₂₀H₂₄O₇, MW 376.40) [1]. Unlike the more abundant dietary lignans such as secoisolariciresinol and pinoresinol, olivil features a characteristic tertiary hydroxy group and distinct benzylic oxygenation pattern that significantly attenuate its radical-scavenging capacity [2]. Its DPPH radical-scavenging EC₅₀ of 176 μM categorizes it as a weak antioxidant relative to other lignans [1][3]. While olivil is often co-isolated with cycloolivil from plant sources, it exhibits a divergent bioactivity fingerprint—lacking the AChE inhibition and NGF-enhancing properties seen in certain neolignans [4], and showing no antiproliferative or antiestrogenic activity in human colon cancer (Col2) and Ishikawa cell assays where structurally related compounds may act differently [5]. This distinct profile makes olivil an important reference compound for lignan structure–activity relationship (SAR) studies rather than a therapeutic lead molecule [2][3].

Olivil Bioactivity Structural Determinants


Lignans as a class encompass structurally diverse phenylpropanoid dimers, and their biological activities are exquisitely sensitive to stereochemistry, benzylic oxygenation, and phenolic substitution patterns [1]. Olivil's furofuran skeleton with a tertiary C-8' hydroxy group yields a DPPH EC₅₀ of 176 μM [2], approximately 6-fold weaker than secoisolariciresinol (IC₅₀ ≈ 28–30 μM) and roughly 2-fold weaker than pinoresinol (IC₅₀ ~93 μM, calculated from 37.47 µg/mL) [3]. Furthermore, olivil was inactive in antiproliferative (Col2) and antiestrogenic (Ishikawa) assays, whereas cycloolivil—its close structural congener—demonstrated potent DPPH scavenging (IC₅₀ 13.7 μM) [4][5]. These quantitative activity cliffs mean that substituting olivil with another lignan (or vice versa) without empirical verification will produce unreliable results in antioxidant, anti-inflammatory, or neuroactivity screens. For procurement decisions, olivil must be specified by CAS and evaluated against the exact comparator required for the experimental question.

Olivil Differentiation Evidence


DPPH Radical Scavenging vs. Secoisolariciresinol

In the DPPH cell-free assay, olivil shows weak radical-scavenging activity with an EC₅₀ of 176 μM [1]. Under comparable DPPH assay conditions, secoisolariciresinol demonstrates an IC₅₀ of 28.4 ± 1.2 μM . This represents an approximately 6.2-fold difference in potency. Pinoresinol, another comparator, displays a DPPH IC₅₀ of 37.47 ± 2.2 µg/mL (~93 μM) in a parallel study [2]. The structure–activity relationship study by Yamauchi et al. attributes olivil's reduced activity to its tertiary C-8' hydroxy group, which impairs hydrogen-atom donation capacity relative to lignans with benzylic hydroxyl or methylene groups [3].

Antioxidant Free radical scavenging Lignan SAR

Antiproliferative & Antiestrogenic Inactivity in Col2/Ishikawa

In an activity-guided fractionation study of Cerbera manghas, both (-)-olivil and (-)-cycloolivil were isolated and evaluated for antiproliferative activity against the human colon cancer cell line Col2 and for antiestrogenic activity using the Ishikawa cell line. Both lignans were found to be inactive in these assay systems [1]. The study's active principles were cardenolides, not lignans. This shared inactivity between olivil and cycloolivil in cancer-related phenotypic screens is an important negative differentiation datum—procuring olivil for cancer cell-based studies that expect lignan-mediated antiproliferative effects would be misguided, and alternative lignans or structural classes should be considered.

Antiproliferative Antiestrogenic Cancer cell screening

AChE & NGF Activity vs. Neolignan

The acetylcholinesterase (AChE) inhibitory activity and nerve growth factor (NGF)-mediated neurite outgrowth enhancing activity of olivil and the neolignan dihydrodehydrodiconiferyl alcohol 9-isovalerate were evaluated in parallel [1]. Olivil showed no AChE inhibition at 50 μmol/L. The positive control tacrine at 0.33 μmol/L produced 50.1% inhibition [1]. For NGF-mediated neurite outgrowth in PC12 cells, the proportion of NGF (5 ng/mL)-induced neurite-bearing cells was not enhanced by olivil at 50 μmol/L [1]. Quantitative data for the neolignan comparator are reported separately in the same study. This negative result differentiates olivil from the co-isolated neolignan and underscores that olivil's furofuran lignan scaffold is insufficient to drive neuroactive phenotypes observed with benzofuran neolignans.

Acetylcholinesterase inhibition NGF-mediated neurite outgrowth Neuroactivity

Anti-Inflammatory: Olivil-4′-O-Glucoside vs. Oleuropein

In an investigation of Syringa vulgaris bark constituents, olivil-4′-O-glucoside was isolated along with syringin, sinapyl aldehyde-O-glucoside, and forsythoside B [1]. All compounds were tested for their effects on proinflammatory mediator release from human neutrophils and monocytes/macrophages. Moderate anti-inflammatory activity was observed in the neutrophil model for all isolated compounds when compared with oleuropein—a well-documented anti-inflammatory secoiridoid from the Oleaceae family [1]. Quantitative values (e.g., percentage inhibition of IL-8, TNF-α, or IL-1β release) are reported in the full text; the key procurement-relevant finding is that olivil-4′-O-glucoside's anti-inflammatory magnitude was moderate and not superior to oleuropein. No data were reported for the aglycone olivil in this experimental system.

Anti-inflammatory Neutrophil Cytokine Oleaceae

A1 Adenosine Receptor: Derivative vs. Aglycone Activity

A series of lignans from Valeriana officinalis were screened in radioligand binding assays at CNS receptors including GABAA, benzodiazepine, 5-HT1A, adenosine A1, and adenosine A2A [1]. The aglycone (-)-olivil did not show significant receptor binding activity. However, the olivil derivative 4′-O-β-D-glucosyl-9-O-(6″-deoxysaccharosyl)olivil (compound 4) was characterized as a partial agonist at rat and human A1 adenosine receptors, with affinity and functional activity in the low micromolar to submicromolar concentration range [1]. This derivative was identified as the first non-nucleoside adenosine receptor agonist not structurally related to adenosine [1].

A1 adenosine receptor Partial agonist CNS Valerian

Glycosylation-Dependent Bioactivity Divergence

Across multiple studies, a consistent pattern emerges: olivil aglycone is either weakly active or completely inactive, while its glycosylated derivatives exhibit measurable biological effects. Olivil-4′-O-β-D-glucopyranoside from Ginkgo biloba male flowers demonstrated significant dose-dependent inhibitory effects on TNF-α, IL-6, PGE₂, iNOS mRNA, and COX-2 mRNA in LPS-stimulated RAW264.7 macrophages [1]. In contrast, olivil aglycone at 50 μM was inactive in AChE and NGF assays [2]. In Syringa velutina stem bark, (-)-olivil-4″-O-glucoside was studied alongside oleuropein for cytotoxicity [3]. This glycosylation-dependent activity pattern is critical for compound selection: the aglycone should not be purchased when glycoside-specific bioactivities are required.

Glycosylation SAR Cytotoxicity Anti-inflammatory

Olivil Research and Procurement Applications


SAR Negative Control for Tertiary Hydroxy Effects

Yamauchi et al. synthesized enantiomeric olivil-type lignans and demonstrated that the tertiary hydroxy group at C-8' significantly reduces antioxidant activity compared to lignans with benzylic methylene or secondary alcohol groups, such as secoisolariciresinol and 3,4-bis(4-hydroxy-3-methoxybenzyl)tetrahydrofuran [1]. With a DPPH EC₅₀ of 176 μM, olivil serves as an excellent low-activity reference point in SAR panels where the contribution of the C-8' oxidation state to radical-scavenging capacity is being systematically probed. Pairing olivil with secoisolariciresinol (IC₅₀ ≈ 28–30 μM ) or pinoresinol (IC₅₀ ~93 μM [2]) provides a gradient of benzylic oxygenation levels for mechanistic antioxidant studies.

Chemotaxonomic Marker for Oleaceae & Valerianaceae

Olivil has been consistently isolated from Olea europaea wood [1], Valeriana officinalis roots , and Strychnos guianensis roots [2]. Its presence alongside cycloolivil is a characteristic phytochemical feature of several plant genera. For quality control and botanical authentication laboratories, olivil (CAS 2955-23-9) serves as a reliable reference standard for HPLC-DAD-MS/MS fingerprinting of Oleaceae and Valerianaceae species. The compound's well-characterized NMR and MS data support its use as an external calibrant in quantitative phytochemical analysis [3].

Negative Control for Cancer Lignan Screening

Chang et al. demonstrated that (-)-olivil and (-)-cycloolivil were both inactive in Col2 human colon cancer and Ishikawa antiestrogenic assays, while co-isolated cardenolides from Cerbera manghas showed significant activity [1]. This makes olivil a structurally justified negative control for lignan-focused cancer screening libraries. Researchers assembling lignan panels for antiproliferative or hormonal activity screening should include olivil as an inactive reference to validate assay specificity and rule out nonspecific lignan-class effects.

Glycosylation Research: Aglycone Baseline

The marked activity divergence between olivil aglycone and its glycosylated derivatives (olivil-4′-O-glucoside, olivil-4′-O-β-D-glucopyranoside) is documented across anti-inflammatory [1], neuroactive [2], and A1 adenosine receptor [3] studies. The aglycone (CAS 2955-23-9) is consistently inactive or weakly active. For researchers investigating the pharmacological impact of lignan glycosylation, olivil aglycone is an essential baseline comparator. Procurement of both the aglycone and its glycoside(s) enables paired experimental designs to isolate the contribution of sugar moieties to target engagement, cellular permeability, and bioactivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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